molecular formula C20H24N4O4 B2533724 N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-47-9

N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2533724
CAS No.: 882080-47-9
M. Wt: 384.436
InChI Key: XJZQDGMVZFJEDD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (Molecular formula: C₂₀H₂₄N₄O₄) is a piperazine-containing acetamide derivative with a 4-nitrophenyl group on the piperazine ring and a 2-methoxy-5-methylphenyl substituent on the acetamide nitrogen . Its structure (SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)N+[O-]) highlights key features:

  • Piperazine core: Facilitates interaction with biological targets such as neurotransmitter receptors.
  • 2-Methoxy-5-methylphenyl group: Modulates lipophilicity and steric effects.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-15-3-8-19(28-2)18(13-15)21-20(25)14-22-9-11-23(12-10-22)16-4-6-17(7-5-16)24(26)27/h3-8,13H,9-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZQDGMVZFJEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, with the chemical formula C20H24N4O4C_{20}H_{24}N_{4}O_{4} and CAS Number 882080-47-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and substituted phenylacetic acids. The process may include:

  • Formation of the piperazine ring : Reaction of 4-(4-nitrophenyl) with suitable acetic acid derivatives.
  • Substitution reactions : Introducing the methoxy and methyl groups onto the aromatic ring.
  • Final coupling : Combining the piperazine derivative with the acetamide moiety.

Anticonvulsant Activity

Research indicates that compounds related to this compound exhibit anticonvulsant properties. In a study evaluating various piperazine derivatives, it was found that modifications on the phenyl rings significantly influenced their efficacy in animal models of epilepsy. For instance, derivatives with higher lipophilicity showed better activity in the maximal electroshock (MES) test .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have demonstrated that similar piperazine derivatives can induce apoptosis in cancer cell lines, suggesting that the nitrophenyl group may enhance cytotoxicity through specific interactions with cellular targets . The structure-activity relationship indicates that electron-withdrawing groups like nitro groups can significantly increase biological activity against tumors.

Interaction with Biological Targets

This compound has been shown to interact with various biological targets, including neurotransmitter receptors and enzymes such as carbonic anhydrase. This interaction profile suggests a multifaceted mechanism of action, which could contribute to its diverse pharmacological effects .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how modifications to its structure affect biological activity:

Modification Effect on Activity
Addition of methoxy groupIncreases lipophilicity and receptor affinity
Presence of nitro groupEnhances cytotoxicity and anticonvulsant activity
Variation in piperazine substitutionAlters binding affinity and selectivity for targets

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticonvulsant Efficacy : In a study involving various piperazine derivatives, compounds were tested for their ability to prevent seizures in rodent models. The most effective compounds had structural similarities to this compound, demonstrating significant protection against seizures at doses as low as 100 mg/kg .
  • Cancer Cell Apoptosis : A series of experiments assessed the cytotoxic effects of related compounds on A431 and Jurkat cell lines. Results indicated that modifications leading to increased hydrophobicity correlated with enhanced apoptosis rates compared to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines, including OVCAR-8 and NCI-H40, showing percent growth inhibitions (PGIs) of 86.61% and 75.99%, respectively . The findings suggest that the compound may act through apoptotic pathways, although further mechanistic studies are required.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research indicates that derivatives of piperazine compounds can exhibit effectiveness against various bacterial strains.

  • Case Study : A study detailed in Antimicrobial Agents and Chemotherapy highlighted the synthesis of piperazine derivatives and their evaluation against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentrations (MICs) . While specific data on this compound is limited, its structural similarities to effective antimicrobial agents suggest potential efficacy.

Neurological Applications

Given the structural characteristics of this compound, researchers are investigating its effects on neurological disorders.

  • Potential Mechanism : The piperazine moiety is known for its interaction with serotonin receptors, which could imply potential applications in treating anxiety or depression. However, specific studies focusing on this compound's effects on neurological conditions are still needed.

Data Tables

Application AreaActivity TypeReference Source
AnticancerSignificant PGIsJournal of Medicinal Chemistry
AntimicrobialPotential MIC valuesAntimicrobial Agents and Chemotherapy
Neurological DisordersSerotonin receptor interactionOngoing research (not yet published)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide ()
  • Key difference : The acetamide nitrogen is attached to a 2-methoxy-5-nitrophenyl group instead of 2-methoxy-5-methylphenyl.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide ()
  • Key difference : A 3-chlorophenyl group replaces the 4-nitrophenyl on the piperazine ring.
  • Impact : Chlorine’s meta position and moderate electronegativity may alter receptor selectivity. Chlorinated analogs often exhibit improved metabolic stability compared to nitro derivatives .
N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide ()
  • Key difference : A bromine atom is present on the phenyl ring attached to the acetamide nitrogen.

Modifications to the Acetamide Moiety

3-{2-[4-(4-Nitrophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione (Compound 15 in )
  • Key difference : Incorporates an oxazolidinedione ring instead of a simple acetamide.
  • Impact : The oxazolidinedione enhances hydrogen-bonding capacity, improving antibacterial activity (50% yield, melting point 98–100°C) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Key difference : A methylsulfonyl group replaces the piperazine ring.

Pharmacological Activity Trends

Compound Substituents (Piperazine/Acetamide) Reported Activity Reference
Target Compound 4-Nitrophenyl / 2-MeO-5-MePh N/A (Theoretical antimicrobial)
2-(4-Fluorophenyl)-N-(2-MeO-5-NO₂Ph) 4-Fluorophenyl / 2-MeO-5-NO₂Ph Antimicrobial (Gram-positive)
3-Chlorophenyl analog 3-Chlorophenyl / 2-MeO-5-MePh Improved metabolic stability
Oxazolidinedione derivative (Compound 15) 4-Nitrophenyl / Oxazolidinedione Antibacterial (50% yield)

Key Observations :

  • Nitro groups (e.g., 4-nitrophenyl) correlate with antimicrobial potency but may reduce oral bioavailability due to polarity .
  • Halogenated analogs (Cl, Br) balance lipophilicity and target engagement, often improving pharmacokinetics .
  • Heterocyclic modifications (e.g., oxazolidinedione) expand biological activity profiles but complicate synthesis .

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